molecular formula C5H5BrOS B13090750 2-Bromo-3-methoxythiophene

2-Bromo-3-methoxythiophene

Cat. No.: B13090750
M. Wt: 193.06 g/mol
InChI Key: WSNAMSQNHCXVSZ-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties due to the presence of a sulfur atom in the five-membered ring structure. These properties make thiophenes valuable in various fields, including natural products, medicines, functional materials, and photoresponsive dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxythiophene typically involves the bromination of 3-methoxythiophene. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methoxythiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxythiophene involves its interaction with various molecular targets and pathways. The compound’s unique electronic properties, due to the sulfur atom in the thiophene ring, allow it to participate in redox reactions and form stable intermediates. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 2-Bromo-3-ethoxythiophene
  • 2-Bromo-3-chlorothiophene

Comparison: 2-Bromo-3-methoxythiophene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and photoresponsive materials .

Properties

IUPAC Name

2-bromo-3-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAMSQNHCXVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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